molecular formula C17H24N4 B3851694 1-(2,3-dimethylphenyl)-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine

1-(2,3-dimethylphenyl)-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine

Cat. No.: B3851694
M. Wt: 284.4 g/mol
InChI Key: JROILDIDMSOECR-UHFFFAOYSA-N
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Description

1-(2,3-dimethylphenyl)-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethylphenyl)-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine typically involves the reaction of 2,3-dimethylphenylamine with 4-(chloromethyl)-5-methylimidazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with piperazine under reflux conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethylphenyl)-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(2,3-dimethylphenyl)-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various pharmacological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-dimethylphenyl)piperazine: Lacks the imidazole moiety but shares the piperazine core.

    4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine: Lacks the dimethylphenyl group but contains the imidazole and piperazine moieties.

Uniqueness

1-(2,3-dimethylphenyl)-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine is unique due to the presence of both the dimethylphenyl and imidazole groups, which may confer distinct pharmacological properties compared to its analogs. The combination of these functional groups can enhance the compound’s binding affinity and selectivity for specific molecular targets, making it a valuable candidate for drug development and research.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4/c1-13-5-4-6-17(14(13)2)21-9-7-20(8-10-21)11-16-15(3)18-12-19-16/h4-6,12H,7-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROILDIDMSOECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3=C(NC=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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